3-Iodo-1-methyl-6-nitro-1H-indazole

Suzuki–Miyaura cross-coupling 3-vinylindazole synthesis microwave-assisted synthesis

3-Iodo-1-methyl-6-nitro-1H-indazole (CAS 1363382-12-0) is a heterocyclic indazole derivative bearing an iodine atom at the 3-position, a methyl group at N1, and a nitro group at the 6-position. It belongs to the class of 3-halo-1-methyl-6-nitroindazoles and serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
CAS No. 1363382-12-0
Cat. No. B1344631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methyl-6-nitro-1H-indazole
CAS1363382-12-0
Molecular FormulaC8H6IN3O2
Molecular Weight303.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
InChIInChI=1S/C8H6IN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3
InChIKeyMBFJQSWNJCSHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-methyl-6-nitro-1H-indazole (CAS 1363382-12-0): Core Indazole Building Block Data for Procurement Decisions


3-Iodo-1-methyl-6-nitro-1H-indazole (CAS 1363382-12-0) is a heterocyclic indazole derivative bearing an iodine atom at the 3-position, a methyl group at N1, and a nitro group at the 6-position. It belongs to the class of 3-halo-1-methyl-6-nitroindazoles and serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions. The compound is commercially available as a solid with purities typically ranging from 95% to 98% . Its molecular formula is C₈H₆IN₃O₂ and its molecular weight is 303.06 g/mol .

Why 3-Iodo-1-methyl-6-nitro-1H-indazole Cannot Be Replaced by Its 3-Chloro or 3-Bromo Analogs


Substituting 3-iodo-1-methyl-6-nitro-1H-indazole with its 3-chloro or 3-bromo congeners specifically compromises the efficiency and safety profile of downstream palladium-catalyzed cross-coupling reactions. The C–I bond undergoes oxidative addition to Pd(0) substantially faster than the C–Br or C–Cl bonds, a critical kinetic advantage that translates into higher yields, shorter reaction times, and the ability to operate without N-protection [1]. In contrast, 3-bromoindazoles frequently require toxic organotin reagents (Stille coupling) or N-protection strategies that add synthetic steps and reduce atom economy [1]. These reactivity differences are not marginal; they determine whether a synthetic route is viable for library production or scale-up.

Quantitative Evidence: 3-Iodo-1-methyl-6-nitro-1H-indazole vs. Closest Analogs in Cross-Coupling Performance and Purity


C-3 Vinylation Yield: 3-Iodo-5-nitroindazole Outperforms 3-Bromoindazole by 27 Percentage Points

Under identical Suzuki–Miyaura vinylation conditions (pinacol vinyl boronate, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, µW, 120 °C, 40 min), unprotected 3-iodo-5-nitro-1H-indazole (the closest unprotected analog to the target compound) afforded the 3-vinyl product in 87% isolated yield [1]. In contrast, unprotected 3-iodo-5-bromo-1H-indazole delivered only 60% yield under the same conditions [1]. This 27-percentage-point gap demonstrates that the iodine substituent, combined with an electron-withdrawing nitro group, provides a decisive reactivity advantage.

Suzuki–Miyaura cross-coupling 3-vinylindazole synthesis microwave-assisted synthesis

Elimination of N-Protection Requirement: Iodo vs. Bromo Indazoles in Cross-Coupling

3-Iodoindazoles can undergo Suzuki–Miyaura vinylation without N1-protection, achieving 75% yield for the parent 3-iodo-1H-indazole (entry 2, Table 1) [1]. In contrast, 3-bromo-1H-indazole requires Stille coupling with toxic organotin reagents to reach 60% yield, or N-Boc protection followed by Suzuki coupling (entry 3, Table 2: 43% for N-Boc-3-iodo-5-bromoindazole) [1]. The ability to operate without protection-deprotection sequences directly reduces step count and waste.

cross-coupling methodology N-protection-free synthesis indazole functionalization

Commercial Purity and Batch QC Documentation: 98% with NMR, HPLC, GC Traces

3-Iodo-1-methyl-6-nitro-1H-indazole is supplied by Bidepharm at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . In comparison, the 3-bromo analog (CAS 74209-32-8) is typically offered at 95–97% purity by Capotchem without explicit mention of multi-technique batch QC . The 3-chloro analog (CAS 74209-31-7) is listed at 98% purity by Leyan, but supporting QC data availability is not specified .

quality control batch certification procurement specification

Predicted Physicochemical Properties: Boiling Point and Density Differentiate Handling Conditions

The boiling point of 3-iodo-1-methyl-6-nitro-1H-indazole is predicted at 410.3 ± 25.0 °C (CNReagent) , compared to 332.9 ± 15.0 °C for the non-iodinated precursor 1-methyl-6-nitro-1H-indazole . The iodine substituent substantially reduces volatility, which may influence distillation and purification strategies during scale-up.

physicochemical properties boiling point storage and handling

Where 3-Iodo-1-methyl-6-nitro-1H-indazole Delivers Measurable Advantage: Recommended Application Scenarios


MedChem Library Synthesis: 3-Vinylindazole Generation via Suzuki–Miyaura Coupling

For medicinal chemistry teams synthesizing 3-vinylindazole libraries, 3-iodo-1-methyl-6-nitro-1H-indazole is the preferred substrate. It enables N-protection-free, microwave-assisted Suzuki coupling that delivers up to 87% yield on analogous 5-nitro substrates, outperforming the 3-bromo variant by 27 percentage points [1]. This reduces the number of synthetic steps and avoids toxic organotin reagents, directly accelerating SAR exploration.

Hit-to-Lead Optimization of IDO1 Inhibitors and Kinase Modulators

Indazole cores with halogen and nitro substitution are prevalent in IDO1 and kinase inhibitor programs. The iodo-nitro substitution pattern provides a handle for late-stage diversification via cross-coupling while maintaining the electron-withdrawing nitro group that can engage key hydrogen-bond interactions in target binding pockets. The guaranteed 98% purity with batch QC minimizes the risk of confounding biological assay results due to trace impurities.

Scale-Up Feasibility Studies: Reduced Step Count and Higher Throughput

Process chemists evaluating scalable routes to 3-substituted indazoles should prioritize the iodo congener because it eliminates the N-protection/deprotection sequence required for bromo or chloro substrates [1]. The time and solvent savings translate to a lower process mass intensity (PMI), improving both economic and environmental metrics in kilo-lab and pilot-plant campaigns.

Procurement for Reproducible Cross-Coupling Method Development

When developing and validating new cross-coupling methodologies, reproducibility demands high-purity, well-characterized starting materials. 3-Iodo-1-methyl-6-nitro-1H-indazole from Bidepharm is supplied with NMR, HPLC, and GC batch traces , providing the documentation required for publication-quality experimental sections and patent filings, unlike the 3-bromo analog which lacks comparable QC transparency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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